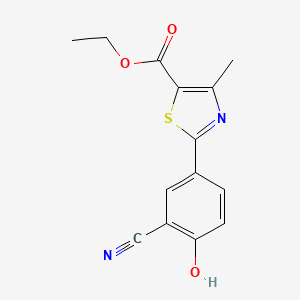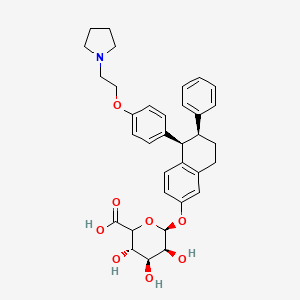
Acarbose EP Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acarbose EP Impurity C is synthesized during the production of Acarbose. The synthesis involves the fermentation process using specific strains of Actinoplanes utahensis . The process includes the following steps:
Fermentation: The microorganism Actinoplanes utahensis is cultured under specific conditions to produce Acarbose.
Isolation: The Acarbose is isolated from the fermentation broth.
Purification: The isolated Acarbose is purified to remove impurities, including this compound.
Industrial Production Methods: The industrial production of Acarbose and its impurities involves large-scale fermentation followed by chromatographic techniques to separate and purify the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions: Acarbose EP Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Acarbose EP Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the impurity profile of Acarbose.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Studied for its role in the synthesis and quality control of anti-diabetic medications.
Industry: Utilized in the pharmaceutical industry for the development and validation of analytical methods.
Mecanismo De Acción
Acarbose EP Impurity C, like Acarbose, acts as an alpha-glucosidase inhibitor. It competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides. This inhibition reduces carbohydrate absorption and subsequent postprandial insulin levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Comparación Con Compuestos Similares
Acarbose EP Impurity A: O-4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.
Acarbose EP Impurity B: (1R,4R,5S,6R)-4,5,6-Trihydroxy-2-(hydroxymethyl)cyclohex-2-enyl 4-O-[4,6-dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl]-alpha-D-glucopyranoside.
Acarbose EP Impurity D: 4-O-[4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl]-D-glucopyranose.
Uniqueness: Acarbose EP Impurity C is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical properties and interactions with enzymes .
Propiedades
Número CAS |
610271-07-3 |
|---|---|
Fórmula molecular |
C25H43NO18 |
Peso molecular |
645.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
Clave InChI |
SKNOKVHMYNHISM-NCKGCDOOSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Apariencia |
Solid Powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













